
2,5-DIMETHYLHYDROQUINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DIMETHYLHYDROQUINONE, also known as 1,4-Benzenediol, 2,5-dimethyl-, is a chemical substance with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is widely employed in the synthesis of antioxidative agents in the pharmaceutical industry . Its promising medicinal properties have been investigated for potential applications in the treatment of diverse medical conditions such as cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2,5-DIMETHYLHYDROQUINONE has been studied in various ways. One efficient and green process involves the catalytic hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) to 2,3,5-trimethylhydroquinone (TMHQ) on a Pd/C catalyst . Another method involves the synthesis of 2,5-dimethylhydroquinone from 2,5-Dimethylphenol .Molecular Structure Analysis
The molecular structure of 2,5-DIMETHYLHYDROQUINONE consists of a benzene ring with two hydroxyl groups and two methyl groups attached . The exact positions of these groups on the benzene ring can be determined by the name of the compound: the “2,5-” prefix indicates that the two methyl groups are located at the 2nd and 5th positions on the benzene ring .Chemical Reactions Analysis
One study found that single crystals of 2,5-dimethylhydroquinone reacted with 1,4-benzoquinone vapour, providing information not obtainable from previous studies of reactions of powders . The reaction was initiated at nucleation sites on reactive faces and both quinone and hydroquinone molecules migrated during the reaction .Safety And Hazards
2,5-DIMETHYLHYDROQUINONE can cause skin and eye irritation . If inhaled, it may cause respiratory irritation . In case of contact, it is recommended to wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting . It is advised to handle this chemical in a well-ventilated place and avoid formation of dust and aerosols .
Propriétés
Numéro CAS |
1321-28-4 |
|---|---|
Nom du produit |
2,5-DIMETHYLHYDROQUINONE |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



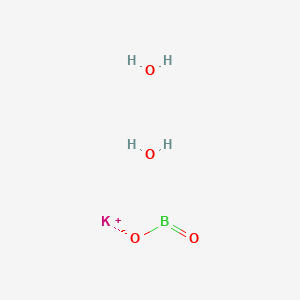
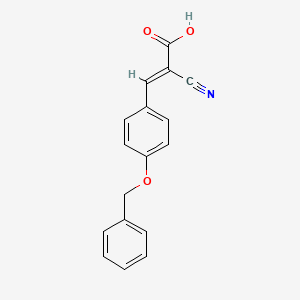
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
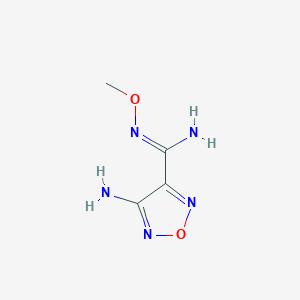
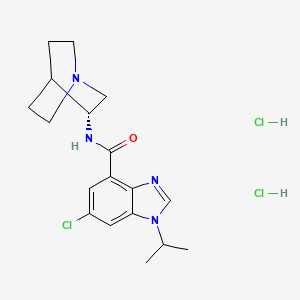
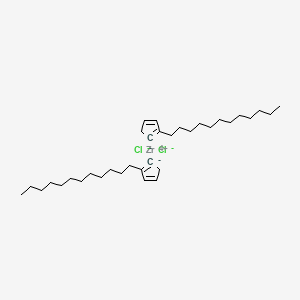
![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
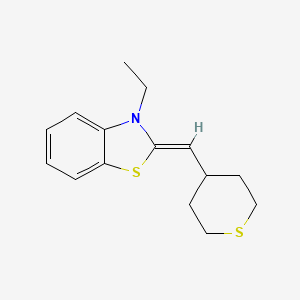
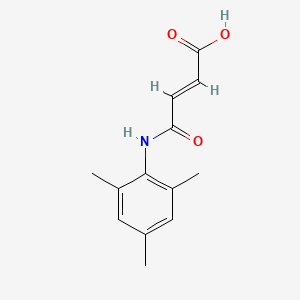
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)